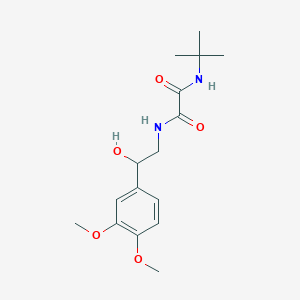

N1-(tert-butyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl compounds involves various strategies. For instance, the N-chloramine salt of tert-butylsulfonamide has been used as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins . This suggests that tert-butyl groups can be introduced into a molecule through nitrogen-containing intermediates. Additionally, N-tert-butanesulfinyl imines are versatile intermediates for the asymmetric synthesis of amines, indicating that tert-butyl groups can be used to activate imines for nucleophilic addition . Furthermore, tert-butyl nitrite has been employed as both an oxidant and a N1 synthon in a multicomponent reaction, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be complex. For example, the crystal structure of a tert-butyl-containing compound was determined by X-ray diffraction, revealing a dimer linked by intermolecular hydrogen bonds . This indicates that tert-butyl groups can influence the molecular geometry and intermolecular interactions of a compound.

Chemical Reactions Analysis

Tert-butyl groups are involved in various chemical reactions. The sulfonyl-nitrogen bond in tert-butylsulfonamide derivatives can be cleaved under mild acidic conditions, allowing for the liberation of the amino group . This demonstrates the potential for tert-butyl compounds to undergo bond cleavage reactions. Additionally, the tert-butanesulfinyl group in N-tert-butanesulfinyl imines can be readily cleaved after nucleophilic addition, which is useful for the synthesis of highly enantioenriched amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds can vary widely. The crystal structure analysis of a tert-butyl-containing compound provides information on unit cell constants, space group, and intermolecular hydrogen bond distances . These properties are crucial for understanding the behavior of tert-butyl compounds in different environments and can influence their reactivity and stability.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Compounds

Research on compounds like NXY-059, a nitrone with tert-butyl groups, has explored their neuroprotective effects in stroke models, highlighting the potential of related compounds in neuroprotection and antioxidative mechanisms (Hainsworth, Bhuiyan, & Green, 2008). Although N1-(tert-butyl)-N2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide is not directly mentioned, the structural similarities suggest potential research applications in studying oxidative stress and neuroprotection.

Synthetic Chemistry Applications

Compounds with tert-butyl groups and oxalamide structures have been utilized in synthetic chemistry for the protection of hydroxyl groups, enabling selective reactions in complex molecule synthesis (Corey & Venkateswarlu, 1972). The unique properties of these compounds, including stability and reactivity, make them valuable in the development of new synthetic methodologies and materials.

Biological Studies

Research into tert-butyl hydroperoxide (TBHP) and related compounds offers insights into oxidative stress and cellular defense mechanisms, potentially indicating the utility of N1-(tert-butyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide in similar contexts (Repetto et al., 1996). The ability of these compounds to generate reactive oxygen species (ROS) and affect cellular processes could be relevant in studying cellular responses to oxidative stress.

Material Science

Oxalamide derivatives, as seen in the synthesis and application of tert-butylsulfonamide and related compounds, show potential in material science for the development of new materials with unique properties (Gontcharov, Liu, & Sharpless, 1999). Such compounds can be used as precursors for polymers, coatings, and other materials where the structural integrity and specific functionalities are crucial.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-tert-butyl-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-16(2,3)18-15(21)14(20)17-9-11(19)10-6-7-12(22-4)13(8-10)23-5/h6-8,11,19H,9H2,1-5H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSVOMVILFMDBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCC(C1=CC(=C(C=C1)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(tert-butyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2500895.png)

![1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purine-6,8-dione](/img/structure/B2500896.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2500898.png)

![4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500904.png)

![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2500906.png)

![1-{[2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazol-4-yl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2500912.png)

![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500914.png)